p24 Immunodominance vs. p17 and p15
Among the three Gag subdomains, p24 exhibits quantitatively superior immune recognition breadth and immunodominance in CTL responses. In a study of 26 HIV-1 subtype C-infected subjects screened against 320 overlapping Gag 15mer potential T-cell epitopes, p24-derived peptides accounted for 76 of 166 recognized peptides (45.8%), significantly exceeding p17 (51/166, 30.7%) and p15 (46/166, 27.7%) [1]. More critically, 13 of 15 total immunodominant peptides identified (86.7%) mapped to p24, compared to only 3/18 (16.7%) for p17 and 2/18 (11.1%) for p15 [1]. The p24 (194-210) region, located within the C-terminal domain identified as a major linear epitope region [2], resides in this immunodominant p24 subdomain.
| Evidence Dimension | Recognition frequency of Gag peptides in CTL EliSpot assays |
|---|---|
| Target Compound Data | p24 peptides: 76/166 peptides recognized; 13/15 immunodominant peptides mapped to p24 [1] |
| Comparator Or Baseline | p17 peptides: 51/166 recognized, 3/18 immunodominant; p15 peptides: 46/166 recognized, 2/18 immunodominant [1] |
| Quantified Difference | p24 peptides showed 1.49× higher recognition than p17 and 1.65× higher than p15; p24 contained 86.7% of all immunodominant epitopes [1] |
| Conditions | HIV-1 subtype C-infected Indian subjects (n=26); CD8 T-cell EliSpot IFNγ assay; 320 overlapping Gag 15mer peptides spanning p17, p24, and p15 [1] |
Why This Matters
Researchers selecting peptides for T-cell epitope mapping or vaccine immunogenicity studies should prioritize p24-derived sequences over p17 or p15 peptides due to their empirically demonstrated 1.5-1.7× higher probability of yielding positive CTL responses and dramatically higher likelihood of identifying immunodominant epitopes.
- [1] Los Alamos HIV Immunology Database. Record 63427: CTL/CD8+ Epitope Summary for Gag p24. Notes: 166/320 Gag 15mer PTEs recognized in 26/34 subtype C HIV-1 infected subjects; p24 dominated responses with 76/166 recognized and 13/15 immunodominant peptides. View Source
- [2] Tang S, Zhao J, Wang A, et al. Characterization of Immune Responses to Capsid Protein p24 of Human Immunodeficiency Virus Type 1 and Implications for Detection. Clin Vaccine Immunol. 2010;17(8):1244-1251. View Source
